(2S)-3-Phenyl-1,2-propanediamine
Overview
Description
(2S)-3-Phenyl-1,2-propanediamine is an organic compound with the molecular formula C9H14N2 It is a chiral diamine, meaning it has two amine groups and a chiral center, which gives it optical activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Phenyl-1,2-propanediamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 3-phenyl-2-nitropropane using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 3-phenyl-2-propanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation is often preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Phenyl-1,2-propanediamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other derivatives.
Scientific Research Applications
(2S)-3-Phenyl-1,2-propanediamine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-3-Phenyl-1,2-propanediamine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
(2R)-3-Phenyl-1,2-propanediamine: The enantiomer of (2S)-3-Phenyl-1,2-propanediamine, with similar chemical properties but different optical activity.
1,2-Diphenylethylenediamine: A related diamine with two phenyl groups, used in similar applications.
3-Phenyl-1-propanamine: A monoamine with a similar structure but only one amine group.
Uniqueness: this compound is unique due to its chiral nature and the presence of two amine groups, which allows for diverse chemical reactivity and applications in asymmetric synthesis. Its specific stereochemistry can influence the outcome of reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Biological Activity
(2S)-3-Phenyl-1,2-propanediamine, also known as phenylpropanediamine, is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This compound exhibits notable antibacterial properties and serves as a valuable chiral building block in asymmetric synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
- Chirality : The compound has a chiral center, which allows for the existence of enantiomers with distinct biological properties.
The structure of this compound includes two amine functional groups and a phenyl group, making it significant in various chemical and biological applications. The presence of these functional groups facilitates interactions with biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with bacterial enzymes or receptors. Research indicates that this compound can bind to specific enzymes critical for bacterial survival, leading to inhibition of their activity. This interaction mechanism is essential for understanding how modifications to the compound's structure might enhance its efficacy as an antibacterial agent or alter its interaction profile with biological targets.
Antibacterial Activity
This compound has been extensively studied for its antibacterial properties against various strains of bacteria, including multidrug-resistant ones. The compound's ability to inhibit bacterial growth makes it a promising candidate for the development of novel antibiotics. Here are some key findings from recent studies:
Research Findings
Several studies have explored the efficacy and mechanisms of this compound:
- Antibacterial Efficacy : A study highlighted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against antibiotic-resistant strains, indicating its potential as a new therapeutic agent.
- Enzyme Inhibition Studies : Research indicated that this compound acts as an enzyme inhibitor by binding to active sites on bacterial enzymes. This binding disrupts normal enzymatic functions critical for bacterial metabolism and replication.
- Chiral Synthesis Applications : Due to its chiral nature, this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. This application is crucial in drug development where stereochemistry plays a vital role in drug efficacy and safety .
Case Study 1: Development of Antibacterial Agents
A recent study focused on synthesizing derivatives of this compound to enhance its antibacterial properties. The derivatives were tested against various bacterial strains, revealing that modifications in the side chains significantly affected their MIC values. Some derivatives demonstrated improved potency compared to the parent compound.
Case Study 2: Mechanistic Insights into Enzyme Interaction
In another investigation, researchers utilized molecular docking studies to elucidate how this compound interacts with specific bacterial enzymes. The results indicated strong binding affinities that correlate with observed antibacterial activities, providing insights into optimizing the compound for better efficacy against resistant strains .
Properties
IUPAC Name |
(2S)-3-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507321 | |
Record name | (2S)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85612-60-8 | |
Record name | (2S)-3-Phenyl-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85612-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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